(R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide

Catalog No.
S1906371
CAS No.
91410-68-3
M.F
C16H20N2O2S
M. Wt
304.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide

CAS Number

91410-68-3

Product Name

(R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide

IUPAC Name

(1R)-1-phenyl-N-[[(1R)-1-phenylethyl]sulfamoyl]ethanamine

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C16H20N2O2S/c1-13(15-9-5-3-6-10-15)17-21(19,20)18-14(2)16-11-7-4-8-12-16/h3-14,17-18H,1-2H3/t13-,14-/m1/s1

InChI Key

ZUMVQOILJDLACR-ZIAGYGMSSA-N

SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)NC(C)C2=CC=CC=C2

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)NC(C)C2=CC=CC=C2

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NS(=O)(=O)N[C@H](C)C2=CC=CC=C2

Here's what we can glean from scientific databases:

  • Availability: Several chemical suppliers offer (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide, suggesting its use in research settings [, , ].
  • Spectral Data: The National Institute of Advanced Industrial Science and Technology (AIST) Spectral Database for Organic Compounds provides access to NMR spectral data for the compound []. This data can be useful for characterization and identification purposes.

XLogP3

2.8

Wikipedia

(R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide

Dates

Modify: 2023-08-16

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